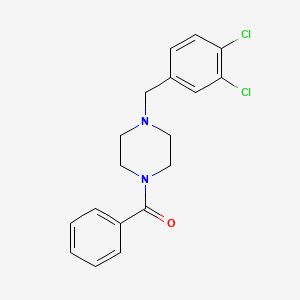
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine, also known as BDZP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the activity of topoisomerases, which are essential enzymes for DNA replication and transcription. 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to possess several biochemical and physiological effects. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to induce apoptosis in tumor cells and inhibit the growth of tumors. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to disrupt fungal cell membranes and inhibit fungal growth. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with high purity and stability, making it a reliable compound for scientific research. However, the limitations of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine research. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a chemotherapeutic agent. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a treatment for fungal infections. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a treatment for viral infections. Additionally, the mechanism of action of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further elucidated to better understand its biological effects.
Métodos De Síntesis
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine can be synthesized through a multistep process involving the reaction of 1-benzoylpiperazine with 3,4-dichlorobenzyl chloride. The synthesis of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the growth of tumor cells and induce apoptosis. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to possess potent antifungal activity against several fungal species. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the replication of several viruses, including HIV-1 and HSV-1.
Propiedades
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-7-6-14(12-17(16)20)13-21-8-10-22(11-9-21)18(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLPQSYACTUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
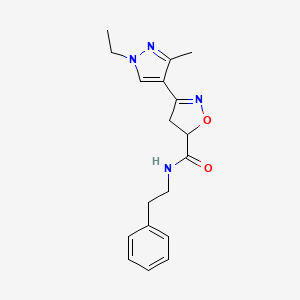
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
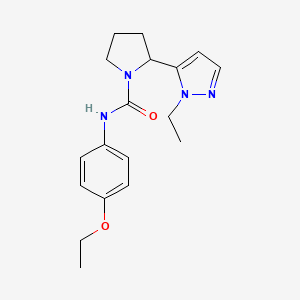
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)
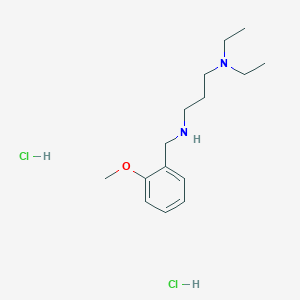
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)
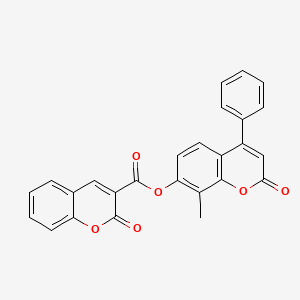


![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)